molecular formula C27H36N2O5 B13035501 benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Cat. No.: B13035501
M. Wt: 468.6 g/mol
InChI Key: YIACJWPEXFORBT-GOTSBHOMSA-N
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Description

Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is a compound that belongs to the class of protected amino acid derivatives. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate typically involves the protection of the amino group of L-leucine and L-phenylalanine with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced to protect the carboxyl group, often using benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: L-leucyl-L-phenylalaninate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino function during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of leucine and phenylalanine residues, which provides distinct properties and reactivity compared to other protected amino acid derivatives. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and drug development.

Properties

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

(2S)-2-[benzyl-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(28-26(33)34-27(3,4)5)24(30)29(18-21-14-10-7-11-15-21)23(25(31)32)17-20-12-8-6-9-13-20/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1

InChI Key

YIACJWPEXFORBT-GOTSBHOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)N(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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